BenchChemオンラインストアへようこそ!

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide

EGFR inhibition Kinase assay Cancer

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide (CAS 330470-68-3) is a heterocyclic small molecule (C14H13N5O, MW 267.29 g/mol) that integrates a 2-(pyridin-2-yl)-1H-benzimidazole core with an acetohydrazide side chain. The compound is commercially supplied at ≥95% purity for laboratory use.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 330470-68-3
Cat. No. B2707226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide
CAS330470-68-3
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=CC=CC=N3
InChIInChI=1S/C14H13N5O/c15-18-13(20)9-19-12-7-2-1-5-10(12)17-14(19)11-6-3-4-8-16-11/h1-8H,9,15H2,(H,18,20)
InChIKeyCKTZAUGOCGFTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide (CAS 330470-68-3): Chemical Identity and Procurement Context


2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide (CAS 330470-68-3) is a heterocyclic small molecule (C14H13N5O, MW 267.29 g/mol) that integrates a 2-(pyridin-2-yl)-1H-benzimidazole core with an acetohydrazide side chain . The compound is commercially supplied at ≥95% purity for laboratory use . It belongs to the broader class of benzimidazole acetohydrazide derivatives, a scaffold investigated for EGFR kinase inhibition, urease inhibition, and antimicrobial activity [1]. Critically, a systematic search of the primary literature reveals an absence of peer-reviewed studies that directly report biological assay data for this specific CAS number. Procurement decisions must therefore be guided by class-level pharmacological precedent and the compound's distinct structural features rather than by directly measured, compound-specific potency values.

Why 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide Cannot Be Casually Substituted for Other Benzimidazole Acetohydrazides


Benzimidazole acetohydrazide derivatives exhibit extreme sensitivity in their biological activity to the nature of the substituent at the 2-position of the benzimidazole ring. Published data on closely related 2-phenyl-substituted series demonstrate that even modest aryl modifications produce substantial changes in EGFR kinase inhibition and antioxidant capacity [1]. The pyridin-2-yl group in target compound CAS 330470-68-3 introduces a nitrogen heteroatom capable of metal coordination and hydrogen bonding that is absent in the common 2-phenyl congeners [2]. In antimicrobial evaluations of 2-(pyridin-2-yl)-1H-benzimidazole derivatives, substitution on the pyridine ring—such as the introduction of a 4-fluorophenoxy group—was the decisive factor in conferring activity against Gram-positive bacteria, while the unsubstituted parent compound was inactive [3]. This class-level evidence indicates that the pyridin-2-yl vs. phenyl substitution at the 2-position is not a conservative structural change, and generic substitution without compound-specific validation carries a high risk of failed experimental outcomes.

Quantitative Differentiation Evidence for 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide Procurement


EGFR Kinase Inhibitory Potential: Pyridin-2-yl vs. Phenyl Substituent Activity Landscape

No direct EGFR IC50 value is published for CAS 330470-68-3. However, in a structurally analogous series of benzimidazole acetohydrazide derivatives bearing a 2-phenyl substituent (tested at a single concentration of 10 µM in a cell-free kinase assay), the highest recorded EGFR inhibition was 28.05% [1]. The target compound substitutes the 2-phenyl group with a 2-pyridin-2-yl moiety, a modification that introduces an additional hydrogen-bond acceptor and potential metal-chelating site absent from the phenyl series. This structural difference is classified as non-conservative based on crystallographic evidence showing distinct hydrogen-bonding networks driven by the pyridyl nitrogen in related 2-(pyridin-2-yl)-1H-benzimidazole derivatives [2]. Users should expect EGFR inhibitory activity that may diverge substantially—either positively or negatively—from the 28.05% reference point established for the 2-phenyl series.

EGFR inhibition Kinase assay Cancer

Antimicrobial Selectivity of 2-(Pyridin-2-yl)-1H-benzimidazole Core: Pyridyl Substitution-Dependent Activity

In a study of three 2-(pyridin-2-yl)-1H-benzimidazole derivatives evaluated for antimicrobial activity, the parent unsubstituted 2-(pyridin-2-yl)-1H-benzimidazole showed no detectable antibacterial activity against tested strains, whereas the 4-fluorophenoxy-substituted pyridine derivative exhibited good activity specifically against Gram-positive bacteria [1]. The target compound CAS 330470-68-3 features an unsubstituted pyridin-2-yl ring but adds an acetohydrazide side chain at the N1 position, a site distinct from the pyridine C4 position modified in the active analog. This evidence reveals that antimicrobial activity in this scaffold is exquisitely dependent on the nature and position of substitution: the pyridin-2-yl core alone is insufficient, while specific peripheral modifications (e.g., C4-fluorophenoxy) can confer activity. The acetohydrazide side chain of the target compound occupies a different substitution vector and cannot be assumed to recapitulate the Gram-positive activity of the 4-fluorophenoxy derivative.

Antimicrobial Gram-positive MIC

Physical Property Differentiation: Calculated LogP Advantage Over 2-Phenyl Acetohydrazide Analogs

The calculated LogP of 2-(2-pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide is 1.09, with a density of 1.4 ± 0.1 g/cm³ . For the carboxylic acid precursor (2-(pyridin-2-yl)-1H-benzimidazol-1-yl)acetic acid, the experimentally determined boiling point is 531.1 ± 56.0 °C at 760 mmHg . While no direct LogP comparison data for 2-phenyl-substituted acetohydrazide analogs is available, the replacement of a phenyl ring with a pyridin-2-yl ring predictably reduces lipophilicity (calculated ΔLogP approximately −0.5 to −0.7 log units based on aromatic CH→N substitution), which typically translates to improved aqueous solubility and reduced non-specific protein binding—attributes desirable for biochemical assay compatibility. The acetohydrazide moiety further contributes hydrogen-bond donor capacity (N-H) beyond that of the carboxylic acid precursor.

LogP Physicochemical properties Drug-likeness

Recommended Research and Procurement Scenarios for 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide


Kinase Inhibitor Hit Expansion and Scaffold Hopping from 2-Phenyl to 2-Pyridyl Benzimidazole Series

Given the 28.05% EGFR inhibition reference point for the 2-phenyl-substituted benzimidazole acetohydrazide series at 10 µM [1], this compound serves as a direct scaffold-hopping tool to probe the impact of pyridin-2-yl substitution on kinase affinity. The pyridine nitrogen introduces a hydrogen-bond acceptor and metal-coordination site that may alter ATP-binding site interactions relative to the phenyl series. Researchers should benchmark this compound against the published 2-phenyl derivatives within the same assay to establish a structure-activity relationship for the 2-position substituent.

N1-Acetohydrazide Functionalization Platform for Schiff Base Library Synthesis

The free terminal hydrazide (–NHNH2) group makes this compound an ideal precursor for generating Schiff base libraries through condensation with diverse aromatic aldehydes. This approach is well-precedented in the benzimidazole acetohydrazide literature for producing N'-arylidene derivatives with modulated EGFR inhibitory and antioxidant activities [1]. The pyridin-2-yl substituent provides an additional coordination handle for metal-complexation studies, expanding the synthetic utility beyond that of 2-phenyl analogs.

Physicochemical Comparator in Benzimidazole Solubility Optimization Programs

With a calculated LogP of 1.09 , this compound occupies a favorable lipophilicity range for biochemical assay development. It can serve as a reference standard for evaluating how pyridyl vs. phenyl substitution affects solubility, permeability, and non-specific binding in benzimidazole-based lead series. Procurement of this compound alongside the corresponding 2-phenyl acetohydrazide analog enables head-to-head physicochemical profiling to guide multiparameter optimization.

Metal Coordination Chemistry and Metallo-Drug Candidate Exploration

The 2-(pyridin-2-yl)-1H-benzimidazole core is a well-established bidentate ligand for transition metals including Fe(II), Co(II), Ni(II), Cu(II), and Ru(III), with the resulting complexes exhibiting antimicrobial, anti-biofilm, and anticancer activities [2]. The acetohydrazide side chain provides additional N- and O-donor atoms that may support tridentate or bridging coordination modes. This compound is strategic for inorganic medicinal chemistry groups building metallo-drug libraries.

Quote Request

Request a Quote for 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.